molecular formula C20H30N2O5S B1365569 tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester CAS No. 40290-63-9

tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester

Cat. No.: B1365569
CAS No.: 40290-63-9
M. Wt: 410.5 g/mol
InChI Key: STRFQIOAEDHQFM-HOTGVXAUSA-N
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Description

tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester is a compound used primarily in peptide synthesis. It is a derivative of phenylalanine and methionine, two essential amino acids, and is often employed as a protecting group in organic synthesis to prevent unwanted reactions at specific sites on a molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl (Boc) group. This is followed by the esterification of the carboxyl group with methanol to form the methyl ester. The reaction conditions often involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in methionine can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

  • tert-Butoxycarbonyl-phenylalanine methyl ester
  • tert-Butoxycarbonyl-methionine methyl ester
  • tert-Butoxycarbonyl-tyrosine methyl ester

Uniqueness

tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester is unique due to the presence of both phenylalanine and methionine residues, which provide distinct chemical properties and reactivity. The combination of these two amino acids allows for specific applications in peptide synthesis that are not possible with other similar compounds .

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S/c1-20(2,3)27-19(25)22-16(13-14-9-7-6-8-10-14)17(23)21-15(11-12-28-5)18(24)26-4/h6-10,15-16H,11-13H2,1-5H3,(H,21,23)(H,22,25)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRFQIOAEDHQFM-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193299
Record name tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40290-63-9
Record name tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040290639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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